N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Overview
Description
Synthesis Analysis
The synthesis of complex chemical compounds often involves condensation reactions, where smaller molecules are combined to form larger structures. For example, compounds with similar complexity are synthesized through reactions such as condensation of aminobenzothiazole with specific thiophene derivatives in ethanol (عبدالله محمد عسيري et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, is crucial for confirming the geometry and conformation of synthesized compounds. This analysis provides insights into the arrangement of atoms within the molecule and its potential interaction with other molecules (N. R. Thimmegowda et al., 2008).
Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds often focuses on the synthesis of complex molecules with potential applications in drug discovery, materials science, and chemical biology. For example, the study of substituted 1,2-benzothiazin-3-ones prepared by cyclization highlights the synthetic routes that enable the construction of complex heterocyclic systems, which are valuable in medicinal chemistry and material science due to their unique physical and chemical properties (Catsoulacos, 1971).
Applications in Catalysis and Polymerization
Alkaline earth metal amide complexes, including those with tetra-amine ligands, demonstrate significant activity in the ring-opening polymerization of lactide monomers. This suggests potential applications in developing biodegradable polymers, an area of considerable interest for sustainable materials science (Buffet et al., 2011).
Biological Activity and Drug Development
The structural motifs found in compounds similar to the query molecule are often investigated for their biological activities. For instance, compounds with benzothiazole and thiazolidinone cores have been explored for their potential in treating various diseases, indicating the relevance of such structures in drug discovery and pharmacological research. These investigations include the synthesis of compounds for examining structure-activity relationships and developing new therapeutic agents (Trachsel, 2003).
Innovative Research Methodologies
Studies also explore innovative synthetic methodologies, such as DBSA-catalyzed, one-pot, three-component reactions "on water" for synthesizing thiazolidinones. This emphasizes the compound's relevance in green chemistry and the development of environmentally friendly synthetic methods (Prasad et al., 2012).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-N-ethyl-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-3-17-10-12-19(13-11-17)33(30,31)24-23-25-22(21-20(14-15-32-21)29(23)27-26-24)28(4-2)16-18-8-6-5-7-9-18/h5-15H,3-4,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWXBZNTKWRLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N(CC)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.